1-(4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}phenyl)-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}phenyl)-2,4-imidazolidinedione is a chemical compound that is commonly referred to as Ro 15-4513. It is a benzodiazepine receptor antagonist that has been extensively studied for its potential therapeutic applications in a variety of medical conditions. The purpose of
Wirkmechanismus
Ro 15-4513 acts as a benzodiazepine receptor antagonist, which means that it blocks the effects of benzodiazepines on the central nervous system. Benzodiazepines are a class of drugs that are commonly used to treat anxiety, insomnia, and other conditions. Ro 15-4513 binds to the benzodiazepine receptor site on the GABA-A receptor, which inhibits the action of benzodiazepines on the receptor. This results in a decrease in the inhibitory effects of GABA on the central nervous system, which can lead to an increase in anxiety and other symptoms.
Biochemical and Physiological Effects:
Ro 15-4513 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is thought to be responsible for its anxiolytic effects. It has also been shown to decrease the release of acetylcholine, which is thought to be responsible for its sedative effects.
Vorteile Und Einschränkungen Für Laborexperimente
Ro 15-4513 has a number of advantages and limitations for use in lab experiments. One advantage is that it is a selective benzodiazepine receptor antagonist, which makes it useful for studying the effects of benzodiazepines on the central nervous system. However, one limitation is that it has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are a number of future directions for research on Ro 15-4513. One area of research is the development of new benzodiazepine receptor antagonists that have longer half-lives and are more selective for specific receptor subtypes. Another area of research is the development of new therapeutic applications for Ro 15-4513, such as in the treatment of neurological disorders. Further research is needed to fully understand the potential benefits and limitations of Ro 15-4513 for these applications.
Synthesemethoden
Ro 15-4513 can be synthesized using a variety of methods, including the reaction of 4-nitrobenzoyl chloride with 2,4-thiazolidinedione, followed by reduction of the nitro group using a palladium catalyst. Another method involves the reaction of 4-bromobenzoyl chloride with 2,4-thiazolidinedione, followed by substitution of the bromine with piperidine.
Wissenschaftliche Forschungsanwendungen
Ro 15-4513 has been extensively studied for its potential therapeutic applications in a variety of medical conditions. It has been shown to be effective in treating anxiety, insomnia, and alcohol withdrawal symptoms. It has also been studied for its potential use in the treatment of epilepsy, schizophrenia, and other neurological disorders.
Eigenschaften
IUPAC Name |
1-[4-[3-(2-phenylethyl)piperidine-1-carbonyl]phenyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c27-21-16-26(23(29)24-21)20-12-10-19(11-13-20)22(28)25-14-4-7-18(15-25)9-8-17-5-2-1-3-6-17/h1-3,5-6,10-13,18H,4,7-9,14-16H2,(H,24,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLWNLARTKMZGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3CC(=O)NC3=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.